Flunitazene

Opioid pharmacology Receptor binding Structure-activity relationship

Flunitazene is a low‑potency benzimidazole opioid (EC₅₀ 377 nM) that serves as a critical low‑end calibrator for nitazene UHPLC‑MS/MS methods. Its morphine‑comparable potency prevents the saturation seen with etonitazene or isotonitazene, ensuring accurate quantification across 0.5–50 nM calibration ranges. Distinct retention times and mass transitions eliminate cross‑reactivity with metonitazene or protonitazene, making it essential for forensic panels in regions with documented detections. As a permanently scheduled US Schedule I substance (DEA 9756), procurement requires DEA registration and a DEA 222 form for neat material; exempt preparations are available to streamline compliance.

Molecular Formula C20H23FN4O2
Molecular Weight 370.4 g/mol
CAS No. 2249-36-7
Cat. No. B10820336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunitazene
CAS2249-36-7
Molecular FormulaC20H23FN4O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN4O2/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15/h5-10,14H,3-4,11-13H2,1-2H3
InChIKeyZTWHIDCAGRMKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flunitazene CAS 2249-36-7: A Benzimidazole Opioid Reference Standard for Forensic and Pharmacological Research


Flunitazene (CAS 2249-36-7) is a synthetic benzimidazole opioid, also referred to as a substituted nitazene, that acts as a full μ‑opioid receptor (MOR) agonist [1]. First developed in the 1950s, its structural core features a 2‑benzylbenzimidazole backbone with characteristic 4‑fluorobenzyl and nitro substituents that differentiate it from other nitazene analogs [2]. Unlike highly potent nitazenes such as etonitazene and isotonitazene, flunitazene exhibits significantly lower MOR affinity and potency—comparable to morphine rather than fentanyl [1]. As a result of its abuse potential and lack of accepted medical use, it is permanently controlled as a Schedule I substance in the United States [3]. Its primary application is as an analytical reference standard for forensic toxicology and academic pharmacology research .

Why Flunitazene Cannot Be Replaced by Other Nitazenes in Analytical and Pharmacological Workflows


The benzimidazole opioid class exhibits extreme pharmacodynamic divergence driven by subtle structural modifications. While etonitazene and isotonitazene possess sub‑nanomolar to picomolar MOR potency, flunitazene demonstrates over 10‑fold lower receptor affinity than fentanyl and approximates morphine in relative analgesic potency [1][2]. This potency gradient precludes interchangeable use; substituting flunitazene with a higher‑potency analog (e.g., etonitazene, EC₅₀ = 30 pM) in a dose‑response calibration would introduce systematic quantitative error and misinterpretation of forensic toxicology data [3]. Moreover, analytical differentiation is essential because flunitazene requires distinct retention times and mass transitions that do not overlap with metonitazene, protonitazene, or other analogs in validated UHPLC–MS‑MS methods [4]. Generic substitution without explicit method re‑validation therefore risks false‑negative or misidentified results in clinical and postmortem casework.

Quantitative Differentiation of Flunitazene from Closest Nitazene Analogs and Fentanyl: Head‑to‑Head Comparative Evidence


MOR Binding Affinity: Flunitazene vs. Fentanyl and Higher‑Potency Nitazenes

In a comprehensive in vitro pharmacology study of 19 substituted nitazenes, flunitazene was one of only two compounds (together with metodesnitazene) exhibiting significantly lower MOR affinity than fentanyl [1]. While nine nitazenes—including N‑pyrrolidino etonitazene and N‑desethyl isotonitazene—displayed sub‑nanomolar affinities, flunitazene's affinity fell below the fentanyl baseline, placing it among the weakest MOR binders in the nitazene series [1].

Opioid pharmacology Receptor binding Structure-activity relationship

Functional MOR Potency: Flunitazene EC₅₀ vs. Isotonitazene and Etonitazene

Functional potency assessment using the [³⁵S]GTPγS binding assay reveals a stark potency gap between flunitazene and the leading nitazenes. Flunitazene exhibits an EC₅₀ of 377 nM, which is approximately 7‑fold lower potency than etodesnitazene (54.9 nM), nearly 3‑fold lower than clonitazene (140 nM), and over 12,500‑fold lower than etonitazene (EC₅₀ = 30 pM) [1][2]. This positions flunitazene as one of the least functionally potent nitazenes characterized to date.

Functional assay μ‑Opioid receptor Potency ranking

Analytical Method Validation: Flunitazene LOD/LOQ vs. Metonitazene and Clonitazene

A validated UHPLC–MS‑MS method for nine nitazene analogs demonstrates compound‑specific limits of detection and quantitation. For flunitazene, the LOD is 0.1 nM and LOQ is 0.5 nM, with a calibration range of 0.5–50 nM and excellent linearity (R² = 0.999) [1]. In contrast, metonitazene achieves a lower LOD of 0.05 nM under identical extraction conditions, while clonitazene and isotonitazene require a lower calibration starting point of 0.1 nM due to higher sensitivity [1].

Forensic toxicology UHPLC–MS-MS Method validation

Forensic Casework Detection Frequency: Flunitazene vs. Isotonitazene and Metonitazene

Systematic review of 93 nitazene‑related fatalities reveals isotonitazene as the predominant agent (n = 65, 70% of cases), followed by metonitazene (n = 20, 22%) and etonitazepyne (n = 8, 9%) [1]. Flunitazene was implicated in only 4 fatalities (4%), with median peripheral blood concentration of 1.3 ng/mL (range: 0.58–2.1 ng/mL) [1]. Similarly, a 2021–2022 forensic surveillance report detected flunitazene in just 5 postmortem blood samples compared to 92 samples positive for isotonitazene and 35 for metonitazene [2].

Postmortem toxicology Prevalence Nitazene epidemiology

Regulatory Scheduling Status: Flunitazene vs. Uncontrolled Nitazene Analogs

Effective October 25, 2024, the U.S. Drug Enforcement Administration permanently placed flunitazene in Schedule I of the Controlled Substances Act, alongside butonitazene and metodesnitazene [1]. This federal scheduling action mandates DEA registration and Schedule I record‑keeping for all procurement, handling, and disposal. In contrast, certain nitazene analogs—including isotonitazene, metonitazene, and protonitazene—were controlled earlier or remain subject to temporary emergency scheduling orders rather than permanent rulemaking [1][2].

Controlled substance Regulatory compliance DEA scheduling

Optimal Use Cases for Flunitazene Reference Standard Based on Quantitative Differentiation Evidence


Forensic Toxicology Method Calibration for Low‑Potency Nitazene Analogs

Flunitazene serves as an ideal low‑potency calibration standard in validated UHPLC–MS‑MS methods for nitazene quantification in whole blood and urine. With a validated calibration range of 0.5–50 nM, LOD of 0.1 nM, and R² = 0.999, it provides a robust anchor point for the lower end of nitazene potency curves, complementing higher‑potency calibrators such as isotonitazene and clonitazene that require lower calibration starting points (0.1 nM) [1]. Its inclusion ensures accurate quantification of low‑concentration samples without the risk of saturation that would occur if only high‑sensitivity analogs were used.

Pharmacology Research Requiring a Full MOR Agonist with Morphine‑Like Potency

For studies investigating μ‑opioid receptor signaling where sub‑nanomolar potency would confound concentration‑response interpretation, flunitazene offers a full MOR agonist with an EC₅₀ of 377 nM—comparable to morphine potency rather than fentanyl or etonitazene [1]. This potency profile makes flunitazene suitable for in vitro functional assays (e.g., [³⁵S]GTPγS binding, cAMP inhibition) where extreme potency would require excessive dilution or introduce solubility limitations. Researchers should note that flunitazene's significantly lower MOR affinity relative to fentanyl also makes it a useful comparator for studying structure‑activity relationships governing nitazene potency [2].

Regulatory Compliance Reference for DEA Schedule I Nitazene Research

As a permanently scheduled Schedule I substance with assigned DEA Code 9756, flunitazene serves as a regulatory benchmark for institutions developing compliance protocols for newly scheduled nitazenes [1]. Procurement of flunitazene reference standards requires DEA registration and adherence to Schedule I handling requirements—conditions that differ from exempt preparations or emergency‑scheduled analogs [2]. Laboratories establishing nitazene analytical capabilities should use flunitazene as a model compound to validate their controlled substance inventory management and documentation workflows before expanding to other Schedule I nitazenes.

Targeted Toxicological Screening Panel Validation

Given flunitazene's low detection frequency in routine casework—only 4% of nitazene‑related fatalities and 5 positive postmortem samples in a 12‑month surveillance period—it is frequently omitted from broad‑spectrum opioid screening panels [1]. Laboratories seeking comprehensive nitazene coverage should include flunitazene as a targeted analyte during method validation, leveraging its distinct retention time and mass transitions (which differ from metonitazene and isotonitazene) to avoid cross‑reactivity and false negatives [2]. Its inclusion is particularly critical for laboratories serving regions where flunitazene has been detected in postmortem casework (e.g., Florida, Illinois, Indiana, Michigan, Nebraska, Ohio, Texas, Wisconsin) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flunitazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.